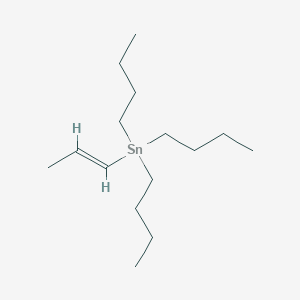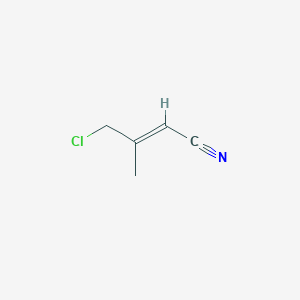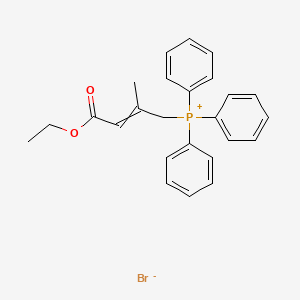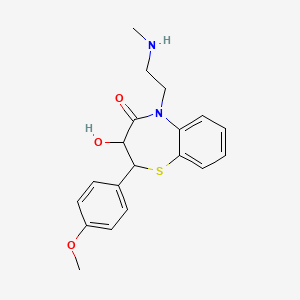
(GLN11)-アミロイドβタンパク質(1-28)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is a peptide fragment derived from the amyloid beta-protein, which is associated with the pathogenesis of Alzheimer’s disease. This specific fragment includes the first 28 amino acids of the amyloid beta-protein and is modified at the 11th position with a glutamine residue. The study of this compound is crucial for understanding the aggregation and toxicity mechanisms of amyloid beta-proteins in neurodegenerative diseases.
科学的研究の応用
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating the role of amyloid beta-proteins in cellular processes and neurodegeneration.
Medicine: Developing therapeutic strategies for Alzheimer’s disease by targeting amyloid beta-protein aggregation.
Industry: Producing diagnostic tools and assays for detecting amyloid beta-proteins.
作用機序
Target of Action
The primary target of the (GLN11)-Amyloid Beta-Protein (1-28) is the Transforming Growth Factor Beta (TGF-β) signaling pathway . This pathway is involved in many cellular processes including cell growth, cell differentiation, cell migration, apoptosis, and cellular homeostasis .
Pharmacokinetics
Proteins in the serum, including globulins, play a role in the transport of various substances, including hormones and enzymes . This could potentially impact the bioavailability of (GLN11)-Amyloid Beta-Protein (1-28).
Result of Action
The result of the action of (GLN11)-Amyloid Beta-Protein (1-28) is the regulation of various cellular processes. For example, it can lead to changes in cell proliferation, cell-matrix interactions, migration, and differentiation .
Action Environment
The action of (GLN11)-Amyloid Beta-Protein (1-28) can be influenced by various environmental factors. For instance, the glycosylation of TGF-β signaling components can regulate TGF-β secretion, bioavailability, and TGF-β receptor function . This suggests that changes in the cellular environment could potentially influence the action, efficacy, and stability of (GLN11)-Amyloid Beta-Protein (1-28).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of (GLN11)-AMYLOID BETA-PROTEIN (1-28) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
(GLN11)-AMYLOID BETA-PROTEIN (1-28) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
類似化合物との比較
Similar Compounds
Amyloid Beta-Protein (1-40): A longer fragment of the amyloid beta-protein, also involved in Alzheimer’s disease.
Amyloid Beta-Protein (1-42): Another longer fragment, known for its higher propensity to form toxic aggregates.
Uniqueness
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is unique due to its specific sequence and modification at the 11th position. This modification can influence the peptide’s aggregation behavior and toxicity, making it a valuable tool for studying the mechanisms of amyloid beta-protein aggregation and its role in neurodegenerative diseases.
特性
CAS番号 |
106686-61-7 |
|---|---|
分子式 |
C145H210N42O45 |
分子量 |
3261.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H210N42O45/c1-71(2)49-93(138(225)187-118(74(7)8)142(229)182-97(52-79-29-18-13-19-30-79)132(219)176-95(50-77-25-14-11-15-26-77)129(216)164-76(10)120(207)168-91(41-45-112(198)199)127(214)180-103(60-115(204)205)139(226)185-116(72(3)4)141(228)159-65-110(195)166-105(67-189)140(227)179-101(58-108(151)193)136(223)173-92(144(231)232)32-21-23-47-147)174-123(210)86(31-20-22-46-146)169-125(212)88(38-42-106(149)191)171-133(220)98(54-81-61-154-68-160-81)178-135(222)100(56-83-63-156-70-162-83)183-143(230)117(73(5)6)186-128(215)89(39-43-107(150)192)172-130(217)94(53-80-34-36-84(190)37-35-80)165-109(194)64-158-122(209)104(66-188)184-137(224)102(59-114(202)203)181-134(221)99(55-82-62-155-69-161-82)177-124(211)87(33-24-48-157-145(152)153)170-131(218)96(51-78-27-16-12-17-28-78)175-126(213)90(40-44-111(196)197)167-119(206)75(9)163-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,188-190H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,191)(H2,150,192)(H2,151,193)(H,154,160)(H,155,161)(H,156,162)(H,158,209)(H,159,228)(H,163,208)(H,164,216)(H,165,194)(H,166,195)(H,167,206)(H,168,207)(H,169,212)(H,170,218)(H,171,220)(H,172,217)(H,173,223)(H,174,210)(H,175,213)(H,176,219)(H,177,211)(H,178,222)(H,179,227)(H,180,214)(H,181,221)(H,182,229)(H,183,230)(H,184,224)(H,185,226)(H,186,215)(H,187,225)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,152,153,157)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1 |
InChIキー |
CQJMFDFYTRVBLP-QPKHPQBTSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)
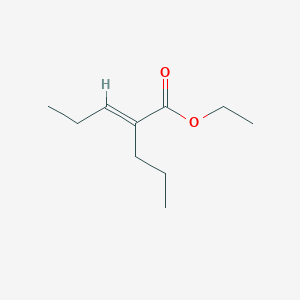
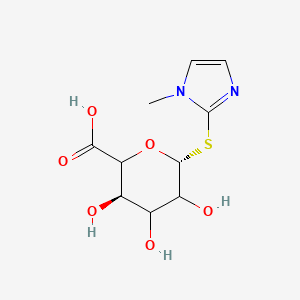

![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)
![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)


